2,2-Dibromohexafluoropropane
CAS No.: 38568-21-7
Cat. No.: VC3711265
Molecular Formula: C3Br2F6
Molecular Weight: 309.83 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38568-21-7 |
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Molecular Formula | C3Br2F6 |
Molecular Weight | 309.83 g/mol |
IUPAC Name | 2,2-dibromo-1,1,1,3,3,3-hexafluoropropane |
Standard InChI | InChI=1S/C3Br2F6/c4-1(5,2(6,7)8)3(9,10)11 |
Standard InChI Key | VCRVQFFAKUROKA-UHFFFAOYSA-N |
SMILES | C(C(F)(F)F)(C(F)(F)F)(Br)Br |
Canonical SMILES | C(C(F)(F)F)(C(F)(F)F)(Br)Br |
Introduction
Chemical Properties and Structure
2,2-Dibromohexafluoropropane is a halogenated propane with molecular formula C3Br2F6 . The compound features a three-carbon propane backbone with two bromine atoms attached to the central (2nd) carbon atom and six fluorine atoms distributed at the terminal (1st and 3rd) carbon positions. This specific arrangement gives the compound its unique chemical and physical properties that distinguish it from related isomers.
The structure can be represented as CF3-CBr2-CF3, highlighting the symmetrical arrangement of the fluorinated methyl groups around the dibrominated carbon center. This structural configuration contributes significantly to the compound's physical and chemical behavior.
Physical and Chemical Characteristics
Based on the available data, the fundamental physical and chemical properties of 2,2-Dibromohexafluoropropane are summarized in Table 1.1.
Table 1.1: Physical and Chemical Properties of 2,2-Dibromohexafluoropropane
Property | Value |
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Molecular Formula | C3Br2F6 |
Average Mass | 309.829 g/mol |
Monoisotopic Mass | 307.827094 g/mol |
CAS Registry Number | 38568-21-7 |
Alternative Names | 2,2-Dibromo-1,1,1,3,3,3-hexafluoropropane; Propane, 2,2-dibromo-1,1,1,3,3,3-hexafluoro-; 1,1,1,3,3,3-hexafluoro-2,2-dibromopropane |
Synthesis and Production Methods
The synthesis of 2,2-Dibromohexafluoropropane has been documented in scientific literature, particularly through a one-step reaction process involving malononitrile and bromine trifluoride (BrF3). This method represents a significant approach to producing this specialized halogenated compound.
Synthesis from Malononitrile
According to patent information, 2,2-Dibromohexafluoropropane can be synthesized through the reaction of malononitrile (CH2(CN)2) with bromine trifluoride (BrF3) . This reaction produces several hexafluoropropane compounds simultaneously, with 2,2-dibromo-1,1,1,3,3,3-hexafluoropropane being one of the products.
The reaction proceeds without requiring any solvent and operates at moderate temperatures between approximately 35° and 45° C . This represents a relatively straightforward synthetic approach that avoids the need for complex reaction setups or harsh conditions.
Reaction Details and Procedure
The documented synthesis procedure involves:
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Placing solid malononitrile in a glass flask
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Heating the flask in a water bath to 35-45°C to liquefy the malononitrile
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Slowly adding liquid bromine trifluoride to the reaction vessel
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Collecting the gaseous products in a cold trap
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Analyzing the collected products by gas chromatography/mass spectrometry
The reaction yields multiple products with the following approximate distribution:
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1,1,1,3,3,3-Hexafluoropropane (CH2(CF3)2): 85-87%
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2-Bromo-1,1,1,3,3,3-hexafluoropropane (CHBr(CF3)2): 9%
While the yield of 2,2-Dibromohexafluoropropane is relatively low at approximately 1%, this synthesis route nonetheless provides a viable means of producing the compound through a single-step process. The reaction's advantages include operating without solvents, using accessible temperature conditions, and avoiding undesired side products or intermediates .
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 2,2-Dibromohexafluoropropane, it is valuable to compare it with structurally related compounds, particularly its isomer 1,2-Dibromohexafluoropropane. This comparison highlights how relatively minor structural differences can significantly impact physical properties and potential applications.
Structural Comparison with 1,2-Dibromohexafluoropropane
Both 2,2-Dibromohexafluoropropane and 1,2-Dibromohexafluoropropane share the same molecular formula (C3Br2F6) but differ in the arrangement of their bromine atoms. While 2,2-Dibromohexafluoropropane has both bromine atoms attached to the central carbon atom, 1,2-Dibromohexafluoropropane has its bromine atoms on adjacent carbon atoms (carbon-1 and carbon-2) .
This structural difference fundamentally affects the compounds' physical properties, chemical reactivity, and potential applications. Table 3.1 provides a comparative analysis of these related compounds.
Table 3.1: Comparison of 2,2-Dibromohexafluoropropane with 1,2-Dibromohexafluoropropane
Property | 2,2-Dibromohexafluoropropane | 1,2-Dibromohexafluoropropane |
---|---|---|
Molecular Formula | C3Br2F6 | C3Br2F6 |
Structural Difference | Two bromine atoms on carbon-2 | Bromine atoms on carbon-1 and carbon-2 |
CAS Registry Number | 38568-21-7 | 661-95-0 |
Melting Point | Not available in search results | -95 °C |
Boiling Point | Not available in search results | 73 °C |
Density | Not available in search results | 2.169 g/cm³ |
Refractive Index | Not available in search results | 1.3605 |
Flash Point | Not available in search results | 71-72 °C |
Synthesis Method Comparison
The synthesis of 1,2-Dibromohexafluoropropane differs significantly from that of 2,2-Dibromohexafluoropropane. According to patent information, 1,2-Dibromohexafluoropropane can be prepared by reacting hexafluoropropene-1 (HFP) with elemental bromine, with the reaction being initiated by the presence of 1,2-dibromohexafluoropropane . This contrasts with the malononitrile and bromine trifluoride method used for producing 2,2-Dibromohexafluoropropane .
This difference in synthetic approaches likely contributes to the relative availability and commercial prevalence of the two isomers. The synthesis of 1,2-Dibromohexafluoropropane appears to be more established and potentially more efficient for commercial-scale production.
Physical Property Characterization
The comprehensive physical characterization of chemical compounds is essential for understanding their behavior and potential applications. While the search results provide limited specific physical property data for 2,2-Dibromohexafluoropropane, some inferences can be made based on related compounds and general principles.
Available Physical Properties
From the search results, we can identify the following fundamental physical properties of 2,2-Dibromohexafluoropropane:
Physical Property Measurement Techniques
For halogenated compounds similar to 2,2-Dibromohexafluoropropane, physical properties such as refractive index are typically measured using established laboratory techniques. According to the search results, "The measurement of the refractive index of liquid samples is most often done with either an immersion refractometer or an Abbe refractometer" .
Such measurement techniques would be applicable to 2,2-Dibromohexafluoropropane for determining its refractive index and potentially other optical properties. These properties are important for applications in various fields, including materials science and spectroscopy.
Comparison with Isomeric Compounds
Research Challenges and Future Directions
Based on the limited information available in the search results, research specifically focused on 2,2-Dibromohexafluoropropane appears to be somewhat sparse compared to other halogenated compounds. This presents both challenges and opportunities for future scientific investigation.
Current Research Limitations
Several factors may contribute to the relatively limited research on 2,2-Dibromohexafluoropropane:
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Synthesis Challenges: The documented synthesis method yields only approximately 1% of 2,2-Dibromohexafluoropropane , potentially limiting its availability for research purposes.
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Competing Isomers: The isomer 1,2-Dibromohexafluoropropane appears to have more established applications and synthesis routes, possibly drawing more research attention.
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Environmental Regulations: Increasing regulations on halogenated compounds may have limited industrial interest in developing new applications for such substances.
Future Research Opportunities
Despite these challenges, several promising research directions could enhance understanding of 2,2-Dibromohexafluoropropane:
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Improved Synthesis Methods: Development of synthesis routes with higher selectivity for 2,2-Dibromohexafluoropropane would facilitate more extensive research and potential applications.
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Comprehensive Physical Property Characterization: Detailed studies of physical properties including thermodynamic parameters, spectroscopic characteristics, and solution behavior would provide valuable fundamental knowledge.
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Reaction Chemistry Exploration: Investigation of the chemical reactivity of the geminal dibromo structure could uncover unique transformation pathways and potential applications in synthetic chemistry.
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Structure-Property Relationship Studies: Comparative studies with isomeric compounds could elucidate how the positioning of bromine atoms affects physical properties and chemical behavior.
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Application-Specific Testing: Evaluation of 2,2-Dibromohexafluoropropane for specific applications in areas such as materials science, pharmaceuticals, or specialty chemicals could reveal unique advantages of this compound.
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